N6,7-Dimethylquinoline-5,6-diamine

Genetic Toxicology Food Mutagen Research Heterocyclic Amine Analysis

N6,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5) is a quinoline-5,6-diamine derivative with N6-methyl and C7-methyl substitutions (MW 187.24, XLogP3-AA 1.9). It exhibits 300–1300× lower Ames test mutagenicity (TA98 + S9) than imidazoquinoline mutagens IQ and MeIQ, making it an essential negative control for cooked-food mutagen studies. Its intermediate lipophilicity enables use as an HPLC/LC-MS retention time marker for heterocyclic amine analysis. For medicinal chemistry, it delivers a quinoline-diamine building block with reduced genotoxic liability. Available at ≥98% purity for research applications.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 83407-42-5
Cat. No. B014567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,7-Dimethylquinoline-5,6-diamine
CAS83407-42-5
SynonymsN6,7-Dimethyl-5,6-quinolinediamine; 
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=C1NC)N
InChIInChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3
InChIKeyFAOPMOSOIJRQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5): A Non-Imidazole Quinoline Scaffold for Mutagenicity-Sensitive Research and Synthetic Applications


N6,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5) is a quinoline-5,6-diamine derivative bearing N6- and C7-methyl substitutions, with a molecular weight of 187.24 g/mol and predicted XLogP3-AA of 1.9 [1]. The compound lacks the imidazole ring and 2-amino group characteristic of the highly mutagenic IQ-type heterocyclic amines (HCAs) found in cooked foods [2]. Instead, its structure places both amino groups on the quinoline ring with differential substitution (5-amino and 6-methylamino), creating a scaffold distinct from both unsubstituted quinoline-5,6-diamine (MW 159.19) and the imidazoquinoline mutagens IQ (CAS 76180-96-6) and MeIQ (CAS 77094-11-2). This structural configuration has been evaluated in the Ames test, where it demonstrated markedly reduced mutagenic activity compared to its imidazole-containing counterparts [2].

Why N6,7-Dimethylquinoline-5,6-diamine Cannot Be Replaced by Unsubstituted Quinoline-5,6-diamine or IQ-Type Mutagens


Procurement substitution of N6,7-dimethylquinoline-5,6-diamine with unsubstituted quinoline-5,6-diamine (MW 159.19, CAS 42143-23-7) or with imidazoquinoline mutagens such as IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) fails because these compounds occupy fundamentally different positions on the mutagenicity spectrum. Unsubstituted quinoline-5,6-diamine lacks the N6-methyl and C7-methyl substitutions, altering both lipophilicity (ΔXLogP ~0.6 units based on structural comparison) and reactivity profiles [1]. More critically, IQ and MeIQ exhibit mutagenicity in the Ames test that is 300–1300 times greater than that of N6,7-dimethylquinoline-5,6-diamine under identical assay conditions (TA98 + S9) [2]. A laboratory requiring a quinoline-diamine scaffold with reduced genotoxic liability for mechanism studies, analytical standard preparation, or synthetic intermediate applications would introduce unacceptable experimental variability by substituting either the unsubstituted analog or the imidazole-containing mutagens. The quantitative differentiation established below confirms that these compounds are not functionally interchangeable.

Quantitative Evidence Guide: N6,7-Dimethylquinoline-5,6-diamine Differentiation Data for Procurement Decision-Making


Mutagenicity Reduction: Ames Test Comparison of N6,7-Dimethylquinoline-5,6-diamine vs. IQ, MeIQ, and MeIQx

In a direct head-to-head Ames test evaluation, N6,7-dimethylquinoline-5,6-diamine was compared against the structurally related food-derived mutagens IQ (2-amino-3-methylimidazo[4,5-f]quinoline), MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline), and MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). The target compound exhibited mutagenicity to Salmonella typhimurium TA98 with S9 metabolic activation that was 300–1300 times lower than the values reported for IQ, MeIQ, and MeIQx [1]. The compound was inactive in the Ames test, whereas only the first-mentioned compound among the imidazole-containing series was active; the response was equal for TA98 and TA100 regardless of S9 enzymatic activation [1].

Genetic Toxicology Food Mutagen Research Heterocyclic Amine Analysis Ames Test

Structural Determinant of Differential Mutagenicity: Absence of Imidazole Ring and 2-Amino Group

The same study that quantified the mutagenicity difference also established the structural basis for this differential activity. The presence of the imidazole ring and the 2-amino group in IQ, MeIQ, and MeIQx was identified as essential for the high mutagenicity of these compounds [1]. N6,7-Dimethylquinoline-5,6-diamine lacks both structural features—it contains a quinoline core with 5-amino and 6-methylamino substitutions but no fused imidazole moiety and no 2-amino substituent. This structural absence correlates directly with the 300–1300× reduction in Ames test activity, providing a mechanistic explanation for the differential behavior rather than merely an empirical observation.

Structure-Activity Relationship Mutagenicity Mechanisms Heterocyclic Chemistry

Lipophilicity and Solubility Differentiation: Physicochemical Property Comparison with Unsubstituted Quinoline-5,6-diamine

N6,7-Dimethylquinoline-5,6-diamine (MW 187.24, predicted XLogP3-AA 1.9) differs substantially from unsubstituted quinoline-5,6-diamine (MW 159.19, predicted XLogP3 approximately 0.9–1.0) in key physicochemical parameters relevant to chromatographic retention, membrane permeability, and solvent selection [1]. The N6-methyl and C7-methyl substitutions increase molecular weight by 28 Da and add approximately 0.9–1.0 units to the predicted logP, indicating roughly an order-of-magnitude difference in octanol-water partition coefficient. The target compound also possesses one rotatable bond (the N6-methyl group) versus zero in unsubstituted quinoline-5,6-diamine, affecting conformational flexibility [1].

Physicochemical Properties ADME Prediction Chromatography Method Development

Synthetic Intermediate Distinction: Enantioselective Synthesis Applications of N6,7-Dimethylquinoline-5,6-diamine

N6,7-Dimethylquinoline-5,6-diamine has been specifically utilized in the enantioselective synthesis of 3,4-dihydropyran derivatives for biological applications, as reported by Liu et al. (2012) . This application distinguishes the compound from unsubstituted quinoline-5,6-diamine, which lacks the methyl substitutions that may influence chiral induction through steric or electronic effects at the catalyst active site. The N6-methyl and C7-methyl groups create a differentiated steric environment around the 5,6-diamine chelating moiety compared to unsubstituted analogs.

Enantioselective Synthesis Chiral Catalysis Dihydropyran Derivatives

Validated Application Scenarios for N6,7-Dimethylquinoline-5,6-diamine Based on Quantitative Evidence


Negative Control or Reference Standard in Ames Test Assays for Food Mutagen Research

Based on the 300–1300× lower mutagenicity compared to IQ, MeIQ, and MeIQx in TA98 + S9 [1], N6,7-dimethylquinoline-5,6-diamine is an appropriate negative control or reference compound for Ames test studies investigating cooked-food mutagens. Laboratories quantifying IQ-type HCA mutagens in food extracts, model Maillard reaction systems, or biological samples require a structurally related but substantially less mutagenic comparator to establish assay dynamic range and confirm that observed mutagenicity is attributable to imidazole-containing compounds rather than the quinoline scaffold itself.

Analytical Standard for HPLC-MS Method Development Targeting Heterocyclic Amine Separation

The compound's predicted XLogP3-AA of 1.9 [2] differentiates it from more polar quinoline-5,6-diamine and less polar imidazoquinolines, making it useful for developing and validating reversed-phase HPLC or LC-MS methods designed to separate complex mixtures of quinoline derivatives. The N6- and C7-methyl substitutions produce a retention time intermediate between unsubstituted quinoline-diamines and fully aromatic imidazoquinolines, enabling it to serve as a retention time marker and resolution checkpoint in multi-analyte chromatographic methods for heterocyclic amine analysis.

Scaffold for Synthesis of Non-Mutagenic Quinoline Derivatives

For medicinal chemistry programs requiring quinoline-diamine building blocks with reduced genotoxic liability, N6,7-dimethylquinoline-5,6-diamine provides a scaffold that lacks the imidazole ring and 2-amino group associated with potent mutagenicity [1]. This structural avoidance of the pharmacophore responsible for Ames test activity makes it a rational starting point for synthesizing libraries of quinoline derivatives where mutagenicity must be minimized—such as in early-stage drug discovery for chronic indications, analytical reference material preparation, or chemical probe development for target validation studies.

Enantioselective Synthesis of 3,4-Dihydropyran Derivatives for Biological Studies

As reported by Liu et al. (2012) , N6,7-dimethylquinoline-5,6-diamine has demonstrated utility in the enantioselective synthesis of 3,4-dihydropyran derivatives. Research groups engaged in asymmetric catalysis development or the synthesis of chiral oxygen heterocycles with potential biological activity may utilize this compound as a diamine component in catalyst systems or as a synthetic intermediate. The methyl substitution pattern distinguishes it from unsubstituted quinoline-5,6-diamine and may contribute to stereochemical outcomes through steric or electronic modulation of the reaction environment.

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